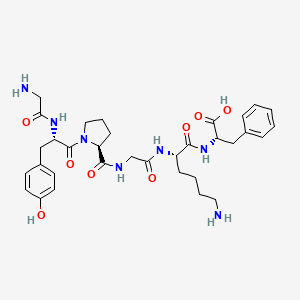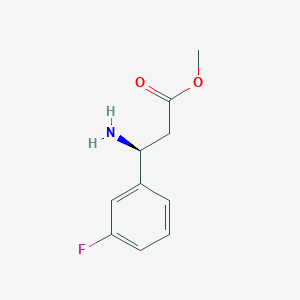
PAR-4 (1-6) (mouse)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PAR-4 (1-6) (mouse) is a synthetic peptide agonist of proteinase-activated receptor 4 (PAR4). This compound corresponds to residues 1-6 of the amino terminal tethered ligand sequence of mouse PAR4 and residues 60-65 of the full-length sequence . PAR4 is a member of the protease-activated receptor family, which plays critical roles in various physiological and pathological processes, including hemostasis, thrombosis, inflammation, and cancer progression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
PAR-4 (1-6) (mouse) is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of PAR-4 (1-6) (mouse) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
PAR-4 (1-6) (mouse) primarily undergoes interactions with proteinase-activated receptor 4. It does not typically participate in traditional chemical reactions such as oxidation, reduction, or substitution. Instead, its activity is characterized by its ability to activate PAR4 through binding and inducing conformational changes .
Common Reagents and Conditions
The primary reagent involved in the activity of PAR-4 (1-6) (mouse) is the proteinase-activated receptor 4 itself. The peptide binds to the receptor under physiological conditions, typically in aqueous environments at body temperature .
Major Products Formed
The major product formed from the interaction of PAR-4 (1-6) (mouse) with its receptor is the activated form of proteinase-activated receptor 4. This activation leads to downstream signaling events that mediate various physiological responses .
Wissenschaftliche Forschungsanwendungen
PAR-4 (1-6) (mouse) has several scientific research applications, particularly in the fields of biology and medicine. It is used to study the role of proteinase-activated receptor 4 in various physiological and pathological processes, including:
Hemostasis and Thrombosis: Investigating the role of PAR4 in platelet aggregation and blood clotting.
Inflammation: Understanding the involvement of PAR4 in inflammatory responses and its potential as a therapeutic target for inflammatory diseases.
Cancer Research: Exploring the role of PAR4 in cancer progression and its potential as a target for cancer therapy.
Neuroscience: Studying the involvement of PAR4 in neuronal signaling and neurodegenerative diseases.
Wirkmechanismus
PAR-4 (1-6) (mouse) exerts its effects by binding to and activating proteinase-activated receptor 4. This activation involves the cleavage of the receptor’s extracellular amino terminus, exposing a tethered ligand that interacts with the receptor’s extracellular loop 2 domain. This interaction initiates intracellular signaling pathways, including the recruitment of G proteins and the activation of downstream effectors . The signaling pathways activated by PAR4 include those involved in platelet aggregation, inflammation, and cell survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
PAR-2: Activated by trypsin and other serine proteases, PAR2 plays roles in inflammation and pain signaling.
PAR-3: Functions as a cofactor for PAR4 activation and is involved in thrombin signaling.
Uniqueness of PAR-4 (1-6) (mouse)
PAR-4 (1-6) (mouse) is unique in its specific activation of proteinase-activated receptor 4. Unlike other protease-activated receptors, PAR4 lacks a hirudin-like domain, requiring higher concentrations of thrombin for activation . This specificity makes PAR-4 (1-6) (mouse) a valuable tool for studying the distinct roles of PAR4 in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H45N7O8/c34-15-5-4-9-24(30(44)39-26(33(47)48)18-21-7-2-1-3-8-21)37-29(43)20-36-31(45)27-10-6-16-40(27)32(46)25(38-28(42)19-35)17-22-11-13-23(41)14-12-22/h1-3,7-8,11-14,24-27,41H,4-6,9-10,15-20,34-35H2,(H,36,45)(H,37,43)(H,38,42)(H,39,44)(H,47,48)/t24-,25-,26-,27-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKCHHPUNVWBBC-FWEHEUNISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45N7O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic Acid](/img/structure/B1638716.png)







![3-(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B1638736.png)



